Esomeprazole Sodium 40 mg IV Provides Superior 24-Hour pH > 4 Time vs Pantoprazole Sodium
In a randomized, two-way crossover study of 36 healthy volunteers, esomeprazole sodium 40 mg administered as an intravenous bolus injection once daily for 3 days provided significantly greater time with intragastric pH > 4 compared to pantoprazole sodium 40 mg IV. On Day 1, the percentage of time with pH > 4 over 24 hours was 38.8% for esomeprazole versus 23.7% for pantoprazole. On Day 3, this difference increased to 55.0% versus 35.2% . The mean median intragastric pH on Day 3 was 4.3 for esomeprazole versus 3.1 for pantoprazole (p < 0.00001) .
| Evidence Dimension | Percentage of 24-hour period with intragastric pH > 4 |
|---|---|
| Target Compound Data | Day 1: 38.8%; Day 3: 55.0% |
| Comparator Or Baseline | Pantoprazole sodium 40 mg IV: Day 1: 23.7%; Day 3: 35.2% |
| Quantified Difference | Day 1: +15.1 percentage points; Day 3: +19.8 percentage points (p < 0.0001 for all comparisons) |
| Conditions | Randomized, open, two-way crossover study; 36 healthy volunteers; 40 mg IV bolus once daily for 3 days; continuous 24-h intragastric pH monitoring |
Why This Matters
For procurement decisions involving intravenous PPI formulations intended for acute care settings (e.g., upper GI bleeding prophylaxis, critical care stress ulcer prophylaxis), esomeprazole sodium's 56% greater time above pH 4 by Day 3 compared to pantoprazole sodium represents a clinically meaningful difference in acid suppression efficacy that directly impacts therapeutic outcomes.
